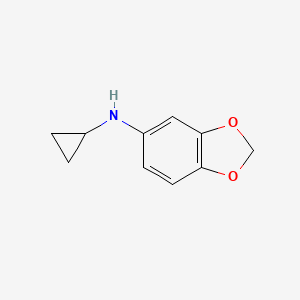

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-cyclopropyl-1,3-benzodioxol-5-amine |

InChI |

InChI=1S/C10H11NO2/c1-2-7(1)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,1-2,6H2 |

InChI Key |

NHHIQMDYORDNCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

The Benzodioxole and Cyclopropylamine Scaffolds: Cornerstones of Organic Synthesis

The structural foundation of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine is built upon two highly valued chemical scaffolds: 1,3-benzodioxole (B145889) and cyclopropylamine (B47189). Each of these structures possesses unique characteristics that make them prevalent in the design and synthesis of functional molecules.

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a bicyclic structure where a benzene (B151609) ring is fused to a 1,3-dioxole (B15492876) ring. ontosight.ai This scaffold is found in a wide array of natural products, such as safrole, the primary component of sassafras oil, and sesamol, an antioxidant component of sesame oil. researchgate.net In medicinal chemistry, the benzodioxole ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. researchgate.net Its derivatives have been investigated for a range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties. nih.gov The electronic nature of the methylenedioxy bridge can also influence the metabolic stability and bioavailability of a molecule. nih.gov

Concurrently, the cyclopropylamine scaffold has become an invaluable building block in modern drug discovery. ontosight.ai The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which imparts unique electronic and conformational properties. acs.org When attached to an amine, this small, rigid group can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and favorably modulate lipophilicity and other pharmacokinetic parameters. researchgate.net The inclusion of a cyclopropyl (B3062369) group can be traced back to the 1960s and is now a feature in drugs targeting a wide range of conditions, including cancer, infections, and central nervous system disorders. acs.org Furthermore, N-cyclopropylanilines have been developed as specialized chemical probes for studying single-electron transfer (SET) reactions, as the cyclopropyl ring undergoes an irreversible ring-opening upon oxidation, providing a clear mechanistic signal. acs.orgresearchgate.net

Significance of N Cyclopropyl 2h 1,3 Benzodioxol 5 Amine As a Research Target

The significance of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine as a research target stems not from extensive existing literature on the compound itself, but from the potent combination of its constituent parts. Its structure suggests potential applications as a novel building block for the synthesis of complex molecules in medicinal chemistry and as a specialized tool for mechanistic studies.

By uniting the biologically relevant benzodioxole core with the pharmacokinetically advantageous cyclopropylamine (B47189) group, the molecule serves as a promising starting point for drug discovery programs. Research on closely related structures supports this potential. For instance, a derivative, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), was developed as a potent and selective dual-specific c-Src/Abl kinase inhibitor for oncology applications. nih.gov This demonstrates that the N-substituted benzodioxolamine framework can be effectively incorporated into highly active and selective therapeutic agents. The addition of the cyclopropyl (B3062369) group is hypothesized to further refine properties such as metabolic stability and target engagement.

Moreover, based on studies of other N-cyclopropylanilines, the title compound is a candidate for use as a mechanistic probe. acs.org The aniline-like nitrogen atom is susceptible to single-electron oxidation. Upon such an event, the adjacent cyclopropyl ring is expected to undergo rapid and irreversible ring-opening. This characteristic could be exploited to study oxidative processes in chemical and biological systems, where the irreversible nature of the reaction prevents back electron transfer and provides a clear endpoint for analysis. researchgate.net

Table 1: Physicochemical Properties of this compound This interactive table summarizes key computed and reported properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | chemicalbook.com |

| Molecular Weight | 177.20 g/mol | chemicalbook.com |

| CAS Number | 1367949-53-8 | nist.gov |

| IUPAC Name | N-cyclopropyl-1,3-benzodioxol-5-amine | chemicalbook.com |

| Canonical SMILES | C1CC1NC2=CC3=C(C=C2)OCO3 | chemsrc.com |

| H-Bond Donor Count | 1 | chemicalbook.com |

| H-Bond Acceptor Count | 3 | chemicalbook.com |

Current Research Gaps and Future Directions in N Cyclopropyl 2h 1,3 Benzodioxol 5 Amine Studies

Strategic Approaches to Benzodioxole Ring Formation for this compound Construction

The formation of the 1,3-benzodioxole (B145889) scaffold is the foundational step in the synthesis of the target molecule. This bicyclic system is typically constructed from catechol or its derivatives through reactions that form the methylenedioxy bridge.

Condensation Reactions for 1,3-Benzodioxole Core Formation

The most prevalent method for constructing the 1,3-benzodioxole core is the condensation reaction of catechol with a suitable one-carbon electrophile, which serves as the source of the methylene (B1212753) bridge. A variety of reagents and catalysts have been employed to facilitate this transformation, each with distinct advantages concerning yield, reaction conditions, and substrate scope.

Commonly used methylene sources include dihalomethanes (such as dichloromethane (B109758) or dibromomethane), formaldehyde, or its equivalents. The reaction is typically performed in the presence of a base to deprotonate the catechol hydroxyl groups, enhancing their nucleophilicity. Phase-transfer catalysts are often employed when using dihalomethanes to facilitate the reaction between the aqueous and organic phases. Alternatively, strong acid catalysts can be used when condensing catechol with reagents like methanol, which acts as the methylene source under these conditions.

Table 1: Selected Methods for 1,3-Benzodioxole Synthesis

| Methylene Source | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Dihalomethanes (e.g., CH₂Cl₂) | Strong Base (e.g., NaOH), Phase-Transfer Catalyst | Biphasic (e.g., H₂O/Organic) | Common industrial method; requires careful control of conditions. |

| Aldehydes/Ketones | Solid Acid Catalyst (e.g., Carbon-based) | Cyclohexane | Azeotropic removal of water drives the reaction; high conversion and selectivity. |

| Methanol | Strong Acid (e.g., H₂SO₄) | Methanol | Methanol serves as both solvent and methylene source. |

Mechanistically, these reactions proceed via a double nucleophilic substitution. The catecholate dianion, formed under basic conditions, attacks the methylene source, displacing two leaving groups to form the five-membered dioxole ring. In acid-catalyzed reactions, the mechanism involves the formation of a hemiacetal followed by intramolecular cyclization and dehydration.

Synthesis of Halogenated Benzodioxole Precursors

Halogenated benzodioxoles are crucial intermediates, as the halogen atom can be readily displaced or used in cross-coupling reactions to introduce further functionalities, including the amine group or its precursors. The 1,3-benzodioxole ring is activated towards electrophilic aromatic substitution, with the methylenedioxy group directing incoming electrophiles to the para position (position 5).

Direct halogenation using elemental bromine or chlorine is a common approach. The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or carbon tetrachloride. For bromination, reagents like N-Bromosuccinimide (NBS) or a combination of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid can also be used as milder alternatives to liquid bromine. Chlorination can be achieved by bubbling chlorine gas through a solution of 1,3-benzodioxole. These reactions generally proceed with high regioselectivity to yield the 5-halo-1,3-benzodioxole.

Table 2: Halogenation of 1,3-Benzodioxole

| Halogenating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Chlorine (Cl₂) | Chloroform | 35°C, 2 h | 5-Chloro-1,3-benzodioxole | 96.2% |

| Bromine (Br₂) | Carbon Tetrachloride | -5 to 5°C | 5-Bromo-6-isopropyl-1,3-benzodioxole | High (crude) |

| NH₄Br / H₂O₂ | Acetic Acid | Room Temp. | 5-Bromo-1,3-benzodioxole | N/A |

The mechanism follows the standard pathway for electrophilic aromatic substitution. The halogen molecule is polarized by the electron-rich aromatic ring (or a Lewis acid catalyst, though often not required for this activated system), creating a strong electrophile that is attacked by the π-system of the benzodioxole ring. This forms a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity and yield the final halogenated product.

Introduction and Manipulation of the Cyclopropyl Moiety

Attaching the cyclopropyl group to the nitrogen atom of 1,3-benzodioxol-5-amine is a key transformation. This can be achieved through several modern synthetic methods, starting from the precursor 1,3-benzodioxol-5-amine.

Cyclopropanation Reactions and Precursor Formation

Direct N-cyclopropylation of anilines can be challenging because cyclopropyl halides are resistant to nucleophilic attack. Therefore, specialized methods have been developed.

Copper-Promoted N-Arylation: A highly effective method involves the copper-catalyzed coupling of cyclopropylboronic acid with the amine. In a typical procedure, 1,3-benzodioxol-5-amine is reacted with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base. This method offers good to excellent yields for a range of anilines and amines.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can be used to form the C-N bond between a halogenated benzodioxole and cyclopropylamine. For instance, 5-bromo-1,3-benzodioxole can be coupled with cyclopropylamine using a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP) in the presence of a strong base like sodium tert-butoxide. This approach builds the N-cyclopropyl amine functionality before other modifications.

Reductive Amination: Another strategy is the reductive amination between 1,3-benzodioxol-5-amine and cyclopropanecarboxaldehyde. The initial reaction forms an imine intermediate, which is then reduced in situ to the secondary amine. Various reducing agents can be employed, such as sodium borohydride (B1222165) complexes or catalytic hydrogenation. This method is a direct and often high-yielding route to the desired product.

A less direct, but effective, two-step procedure involves the condensation of an aniline (B41778) with [(1-ethoxycyclopropyl)oxy]trimethylsilane in the presence of an acid, followed by reduction of the resulting 1-alkoxy-1-anilinocyclopropane intermediate with a reducing agent like a borane-THF complex to yield the N-cyclopropylaniline.

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

The cyclopropyl group in N-cyclopropylanilines is not merely a spectator moiety; its inherent ring strain (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. rsc.org These reactions often proceed via radical or cationic intermediates and can be used to synthesize more complex structures.

Single-Electron Transfer (SET) Opening: Oxidation of the nitrogen atom in an N-cyclopropylaniline, which can be initiated photochemically, electrochemically, or with certain chemical oxidants, generates a nitrogen radical cation. rsc.orgresearchgate.net This intermediate can undergo rapid and irreversible cleavage of the cyclopropane ring to form a more stable distonic radical cation (where the charge and radical are separated). rsc.org This reactive intermediate can then participate in various downstream reactions, such as intermolecular [3+2] annulations with alkenes or alkynes to form five-membered rings. researchgate.net

Reaction with Nitrous Acid: The treatment of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen. nih.gov The mechanism is believed to involve the formation of an amine radical cation, which undergoes cyclopropyl ring opening to produce an iminium ion with a C-centered radical. This radical can then react further. nih.gov

Acid-Catalyzed Reactions: Under strongly acidic conditions (e.g., superacids), the cyclopropane ring can be protonated and cleaved. For instance, trans-2-phenylcyclopropylamine hydrochloride has been shown to undergo protolytic ring opening at the distal C₂-C₃ bond, forming a 1,3-dication that can be trapped by arene nucleophiles. rsc.org While these conditions are harsh, they illustrate the potential for the cyclopropane ring to act as a latent 1,3-dipole equivalent.

Amine Group Functionalization and Amination Techniques

The introduction of the amine group at the 5-position of the benzodioxole ring is a critical step, typically accomplished via a nitration-reduction sequence. Once the this compound is synthesized, the secondary amine provides a handle for extensive functionalization to create a diverse range of derivatives.

Amination via Nitration and Reduction: The most common route to 1,3-benzodioxol-5-amine begins with the electrophilic nitration of 1,3-benzodioxole. The reaction is typically performed using nitric acid in a solvent like glacial acetic acid at controlled temperatures (e.g., 15-25°C). This regioselectively yields 5-nitro-1,3-benzodioxole (B1580859) in high yield. The nitro group is a powerful electron-withdrawing group that deactivates the ring but can be readily transformed.

The subsequent step is the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents. Common methods include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of Pd/C.

This two-step sequence provides reliable access to the key intermediate, 1,3-benzodioxol-5-amine.

Functionalization of the Amine Group: The secondary amine in this compound is a versatile functional group that can undergo numerous reactions to produce a wide array of derivatives.

Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form the corresponding amides. This is a robust reaction for introducing a variety of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides.

Further Alkylation: While the secondary amine can be further alkylated, conditions must be controlled to avoid the formation of quaternary ammonium salts.

Nitrosation: As noted previously, reaction with nitrous acid can lead to N-nitrosamine formation, although this is often accompanied by the cleavage of the cyclopropyl group. nih.gov

These functionalization reactions allow for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgresearchgate.netjocpr.comorganic-chemistry.orguni-bayreuth.de For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of 3,4-methylenedioxyaniline with cyclopropanone.

The direct reductive amination, a one-pot approach, streamlines the synthesis by eliminating the need to isolate the imine intermediate. jocpr.com This can be achieved using various reducing agents and catalysts. Catalyst-controlled reductive amination, employing transition metals like ruthenium, iridium, or nickel, offers high levels of selectivity. jocpr.com For instance, the [RuCl2(p-cymene)]2/Ph2SiH2 system is effective for the reductive amination of aldehydes with anilines, tolerating a wide array of functional groups. organic-chemistry.org While direct experimental data for the synthesis of this compound via this method is not prevalent in the reviewed literature, the general applicability of these catalytic systems suggests their potential utility.

A catalytic dichotomy has been observed in the reductive reactions of amines with α-carbonylcyclopropanes, where a rhodium catalyst yields the traditional reductive amination product, while a ruthenium catalyst can lead to pyrrolidine (B122466) synthesis via ring expansion. nih.gov This highlights the critical role of the catalyst in directing the reaction pathway.

| Catalyst System | Reducing Agent | Key Features |

| Ruthenium complexes | Silanes (e.g., Ph2SiH2) | High chemoselectivity, tolerance of various functional groups. organic-chemistry.org |

| Iridium complexes | Formate salts | Effective for direct reductive amination of ketones. organic-chemistry.org |

| Cobalt particles | H2 | Mild conditions, high selectivity. organic-chemistry.org |

| Stannous chloride | Polymethylhydrosiloxane (PMHS) | Chemoselective, uses an inexpensive reducing agent. organic-chemistry.org |

Nucleophilic Amine Transformations

Nucleophilic substitution reactions provide another avenue for the synthesis of N-aryl cyclopropylamines. This can theoretically proceed in two ways for the target molecule: either the amine acts as the nucleophile attacking a cyclopropyl electrophile, or a cyclopropylamine acts as the nucleophile in a substitution reaction with an aryl halide.

A formal nucleophilic substitution of bromocyclopropanes with nitrogen-based nucleophiles has been demonstrated as a viable route to cyclopropylamines. This reaction proceeds through a base-assisted dehydrohalogenation to form a reactive cyclopropene (B1174273) intermediate, which then undergoes nucleophilic addition.

While specific examples detailing the synthesis of this compound via nucleophilic aromatic substitution on a cyclopropylamine are not extensively documented, the principles of this reaction type are well-established in forming C-N bonds.

C(sp3)–H Functionalization of Amines

The direct functionalization of C(sp3)–H bonds in amines is a powerful tool for molecular diversification. researchgate.net In the context of this compound and its derivatives, the focus is on the activation of the C-H bonds of the cyclopropyl group. Palladium-catalyzed enantioselective C(sp3)−H functionalization of free aliphatic amines, including cyclopropylmethylamines, has been achieved using a chiral bidentate thioether ligand. nih.gov This approach enables arylation, carbonylation, and olefination at the γ-position of the amine. nih.gov

A significant challenge in the C-H functionalization of amines is controlling the site of reaction, particularly the competition between Cγ–H and Cα–H functionalization in alicyclic amines. umich.edu The use of directing groups, which coordinate to the metal catalyst and position it over a specific C-H bond, is a common and successful strategy. mdpi.comnih.govsnnu.edu.cnnih.govsigmaaldrich.com For primary amines, transient directing groups can be employed, allowing for C-H functionalization in a single step without the need for separate installation and removal of the directing group. researchgate.net Palladium-catalyzed γ-C-H arylation of primary amines has been accomplished using catalytic amounts of alkyl acetals as transient activators. researchgate.net

| C-H Functionalization Approach | Catalyst/Ligand | Key Features |

| Enantioselective γ-C(sp3)−H Functionalization | Pd(II) with chiral bidentate thioether ligand | Enables arylation, carbonylation, and olefination of free cyclopropylmethylamines. nih.gov |

| γ-C-H Arylation with Transient Directing Group | Palladium with alkyl acetal | Allows for direct functionalization of primary amines without pre-derivatization. researchgate.net |

| Transannular γ-C-H Functionalization | Palladium | Achieves high site- and diastereoselectivity in alicyclic amines by pre-complexation of the substrate. umich.edu |

Coupling Reactions for Amine Integration

Cross-coupling reactions are among the most effective methods for the formation of C-N bonds, providing a direct route to N-aryl cyclopropylamines. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples. wikipedia.orgorganic-chemistry.orgnih.govscienceopen.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an amine and an aryl halide or pseudohalide. libretexts.orgwikipedia.orgscienceopen.comacsgcipr.orgorganic-chemistry.org This method has been successfully applied to the challenging arylation of cyclopropylamine. nih.gov Highly active and air-stable π-allylpalladium precatalysts have been developed that facilitate the synthesis of a wide range of (hetero)arylated cyclopropylanilines in high yields, tolerating numerous functional groups and heterocycles. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds, though it often requires harsher conditions than the Buchwald-Hartwig reaction. organic-chemistry.orgnih.gov Microwave-assisted copper(0)-catalyzed Ullmann couplings have been used for the synthesis of amino-substituted anthraquinones. nih.gov

More recently, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for the N-arylation of cyclopropylamine. acs.orgresearchgate.net Nickel catalysts have demonstrated a broader scope of reactivity than previously reported palladium or copper systems, effectively coupling cyclopropylamine with a wide range of (hetero)aryl chlorides, bromides, and pseudohalides under mild, room-temperature conditions. acs.orgresearchgate.net A nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides also provides direct access to 1-arylcyclopropylamines. researchgate.netacs.orgorganic-chemistry.org

| Coupling Reaction | Catalyst | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | General method for C(sp2)-N bond formation; effective for cyclopropylamine arylation. wikipedia.orgnih.gov |

| Ullmann Condensation | Copper | Classic method for C-N bond formation, often requiring high temperatures. organic-chemistry.orgnih.gov |

| Nickel-Catalyzed N-Arylation | Nickel with bisphosphine ligands | Broad substrate scope, mild reaction conditions (room temperature). acs.orgresearchgate.net |

| Nickel-Catalyzed Reductive Cross-Coupling | Nickel | Direct access to 1-arylcyclopropylamines from NHP esters. researchgate.netacs.orgorganic-chemistry.org |

Advanced Synthetic Strategies and Reaction Optimization

Catalytic Systems in this compound Synthesis

The synthesis of this compound can be achieved through various catalytic systems, with the choice of catalyst being crucial for reaction efficiency and selectivity.

For reductive amination , platinum-catalyzed processes have been used for the semi-industrial production of N-alkyl-N-aryl amines. nih.gov The addition of acidic modifiers to platinum catalysts can increase the selectivity and yield of secondary amines. nih.gov Catalysts based on non-noble metals are also gaining attention for their potential in reductive amination. nih.gov

In C(sp3)-H functionalization , palladium catalysts are predominant. The development of specific ligands, such as chiral bidentate thioether ligands, has enabled enantioselective C-H functionalization of free cyclopropylmethylamines. nih.gov

For coupling reactions , palladium, copper, and nickel-based systems are all relevant. In the Buchwald-Hartwig amination, the evolution of palladium catalysts with increasingly sophisticated phosphine ligands has significantly broadened the scope of the reaction. wikipedia.org For the Ullmann reaction, the use of ligands can moderate the traditionally harsh reaction conditions. nih.gov Nickel catalysis, particularly with o-phenylene-bridged bisphosphine ligands, has proven highly effective for the N-arylation of cyclopropylamine at room temperature. acs.orgresearchgate.net

| Synthetic Strategy | Metal Catalyst | Ligand Type (if applicable) |

| Reductive Amination | Platinum, Ruthenium, Iridium, Cobalt, Nickel | Picolinamide, Phosphines |

| C(sp3)-H Functionalization | Palladium | Chiral bidentate thioether ligands |

| Buchwald-Hartwig Amination | Palladium | Phosphine ligands (e.g., BrettPhos) |

| Ullmann Condensation | Copper | Acylhydrazine, acylhydrazone |

| Nickel-Catalyzed N-Arylation | Nickel | o-Phenylene-bridged bisphosphines |

Photoactivated Reaction Pathways for N-Aryl Cyclopropylamines

Photochemical methods offer unique reaction pathways for the synthesis and transformation of N-aryl cyclopropylamines. A notable example is the formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems. chemrxiv.orgchemrxiv.org This reaction can proceed without the need for a photocatalyst or other additives, initiated by the photoexcitation of the cyclopropylamine. chemrxiv.org

The mechanism involves a Single Electron Transfer (SET) from the photoexcited N-aryl cyclopropylamine to the α,β-unsaturated carbonyl compound. chemrxiv.orgchemrxiv.org This generates a radical ion pair. The radical cation of the cyclopropylamine then undergoes ring-opening, followed by addition to the radical anion of the carbonyl compound and subsequent cyclization to form a five-membered ring. acs.org This photoactivated pathway provides a powerful method for constructing N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org

The dynamics of the geminate radical-ion pairs formed in these reactions can be complex, with possibilities for back electron transfer. rsc.orgscilit.com In some cases, this return electron transfer can occur in concert with bond formation from the ring-opened radical cation, a process termed associative return electron transfer. rsc.orgscilit.com

| Photoactivated Reaction | Key Features | Mechanistic Aspect |

| Formal [3+2] Cycloaddition | Can be photocatalyst-free; forms N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org | Initiated by photoexcitation of the N-aryl cyclopropylamine followed by Single Electron Transfer (SET). chemrxiv.org |

| Diastereoselective [3+2] Cycloaddition | Uses an organic photocatalyst with N-sulfonyl cyclopropylamines. acs.org | Involves oxidation of a sulfonamide aza-anion to a nitrogen-centered radical. acs.org |

| Deconstruction-Reconstruction Strategy | Cooperative photoredox and N-heterocyclic carbene catalysis for acylation of aryl cyclopropanes. nih.gov | Fulfills the formal C(sp3)-H functionalization of cyclopropanes. nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioisomer Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including this compound and its analogues. Both ¹H and ¹³C NMR provide critical data for identifying isomers and regioisomers.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical N-cyclopropyl-1,3-benzodioxole derivative reveals characteristic signals. The protons on the aromatic ring of the benzodioxole moiety typically appear as a multiplet in the range of δ 6.5-7.5 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) characteristically resonate as a singlet at approximately δ 5.9-6.1 ppm. worldresearchersassociations.com The protons of the cyclopropyl group exhibit complex splitting patterns in the upfield region of the spectrum, typically between δ 0.4 and δ 1.0 ppm. The methine proton of the cyclopropyl group attached to the nitrogen atom appears as a multiplet further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzodioxole ring typically resonate in the aromatic region (δ 100-150 ppm). The carbon of the methylenedioxy bridge is characteristically found around δ 101 ppm. worldresearchersassociations.comchemicalbook.com The carbons of the cyclopropyl ring appear in the upfield region, generally between δ 5 and δ 35 ppm. The position of the carbon attached to the nitrogen (C-N) is influenced by the electronic environment and can be a key indicator for distinguishing between isomers. The chemical shifts of the aromatic carbons, particularly the para-carbon relative to the amino group, are sensitive to the electron-donating properties of the substituent, which can be altered by ortho-substitution. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3-Benzodioxole Derivatives.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 (m) | 108 - 125 |

| Aromatic C-O | 145 - 150 | |

| -O-CH₂-O- | 5.9 - 6.1 (s) | ~101 |

| Cyclopropyl CH₂ | 0.4 - 0.8 (m) | 5 - 15 |

| Cyclopropyl CH-N | 2.0 - 2.5 (m) | 30 - 40 |

Note: Chemical shifts are approximate and can vary depending on the specific analogue and solvent.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Derivatization Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its analogues. Furthermore, analysis of the fragmentation patterns provides valuable structural information.

Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an odd m/z value due to the presence of a single nitrogen atom, a characteristic feature of many amines. libretexts.org A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, this would lead to the formation of a stable iminium cation. Another characteristic fragmentation involves the benzodioxole ring itself.

Derivatization: To enhance volatility and improve chromatographic separation, especially for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often employed. oup.com Acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used to react with the amine group. nih.govresearchgate.net This process not only improves chromatographic properties but also introduces characteristic mass shifts and fragmentation patterns that can aid in the identification and quantification of the target analyte. oup.com For instance, derivatization with fluorinated anhydrides increases the mass of the molecular ion and its fragments, which facilitates mass spectrometric analysis. researchgate.net

Interactive Table: Common Derivatizing Agents and Expected Mass Shifts.

| Derivatizing Agent | Abbreviation | Mass Shift (amu) |

|---|---|---|

| Trifluoroacetic anhydride | TFAA | + 96 |

| Pentafluoropropionic anhydride | PFPA | + 146 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amine typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are found just below 3000 cm⁻¹.

The benzodioxole moiety gives rise to strong C-O-C stretching vibrations, typically in the fingerprint region between 1250 and 1030 cm⁻¹. worldresearchersassociations.com The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The various bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ groups and the N-H bond also contribute to the complexity of the fingerprint region, providing a unique spectral signature for the molecule. libretexts.org

Interactive Table: Key IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (cyclopropyl) | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O-C (ether) | Asymmetric Stretch | 1230 - 1270 |

| C-O-C (ether) | Symmetric Stretch | 1030 - 1050 |

X-ray Crystallography for Three-Dimensional Molecular Conformation

This technique is particularly powerful for resolving stereochemical ambiguities and understanding intermolecular interactions in the solid state. A technique known as the crystalline sponge method can be used in combination with X-ray diffraction to determine the structure of analytes that are liquids or oils, which includes some 1,3-benzodioxole derivatives. nih.gov This method involves encapsulating the analyte within a porous crystalline framework. nih.gov

Advanced Chromatographic Separation and Detection Methods (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its analogues, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of non-volatile or thermally labile compounds. Reversed-phase HPLC, using a C18 column, is often the method of choice. The mobile phase typically consists of a mixture of water (often with a buffer like ammonium formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass detection. nih.gov LC-MS is particularly useful for the analysis of complex biological samples and can be used to distinguish between isomers that may have similar retention times but different fragmentation patterns. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm), resulting in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. uj.edu.pl This technique is particularly well-suited for separating closely related compounds, such as positional isomers and stereoisomers, which can be a challenge for conventional methods. ojp.gov The enhanced separation efficiency of UPLC can be critical in forensic and research applications for the unambiguous identification of designer drug analogues. ojp.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

There is no specific data in the reviewed literature detailing Density Functional Theory (DFT) calculations performed on this compound. Such studies would typically provide valuable insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental for predicting its reactivity. For related molecules containing the 1,3-benzodioxole group, DFT has been used to explore electronic characteristics and intramolecular charge transfer, which influences their stability and bioactivity. However, the specific impact of the N-cyclopropyl substituent on the electronic properties of the 1,3-benzodioxole ring system in this particular compound remains unquantified in the public literature.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies aimed at elucidating the reaction mechanisms involving this compound are not available in the surveyed literature. Theoretical investigations in this area would involve mapping the potential energy surfaces for various reactions, identifying transition states, and calculating activation energies. This information is critical for understanding how the compound might be synthesized or how it might metabolize. For instance, in the synthesis of similar compounds, computational analysis can help to understand the favorability of certain reaction pathways.

Molecular Docking Simulations for Protein-Ligand Interactions

No specific molecular docking studies featuring this compound as the ligand have been published. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of drug discovery, helping to predict the binding affinity and mode of action of a compound with a specific protein target. While derivatives of 2-phenylcyclopropylmethylamine have been subjected to molecular docking to understand their interaction with dopamine (B1211576) receptors, this specific data is absent for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

There are no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound or a series of its derivatives. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not appear to be publicly available for derivatives of this compound. For other classes of compounds, such as 2-phenylcyclopropylmethylamine derivatives, 3D-QSAR models have been successfully developed to guide the design of new, more potent molecules.

Chemical Reactivity and Derivatization Strategies for N Cyclopropyl 2h 1,3 Benzodioxol 5 Amine Scaffolds

Functionalization of the Amine Group

The secondary amine in the N-cyclopropyl-2H-1,3-benzodioxol-5-amine scaffold serves as a primary site for synthetic modification. Its nucleophilic character enables a variety of reactions, including acylation, sulfonylation, and alkylation, to introduce diverse functional groups.

The nitrogen atom of this compound can readily react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-cyclopropyl-N-(1,3-benzodioxol-5-yl) amides. This reaction is a fundamental method for introducing a wide array of carbonyl-containing moieties. The general transformation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). These amide derivatives are common in medicinal chemistry. For instance, the synthesis of related amide chalcones has been achieved by reacting quinoline-3-carboxylic acid with an amino-functionalized precursor, followed by a Claisen-Schmidt condensation. mdpi.comresearchgate.net

General Reaction Scheme for Acylation:

R-COCl (Acid Chloride) + HNR'R'' (this compound) → R-CONR'R'' (Amide) + HCl

This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amides are generally stable compounds, and the nature of the "R" group can be varied extensively to modulate the chemical and physical properties of the molecule.

Similar to acylation, the amine group can undergo sulfonylation upon reaction with sulfonyl chlorides (R-SO₂Cl). This reaction yields sulfonamides, a functional group of significant importance in the development of therapeutic agents. The reaction mechanism is analogous to acylation, involving the nucleophilic nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. The stability and geometric properties of the resulting sulfonamide group can influence the biological activity of the parent molecule.

General Reaction Scheme for Sulfonylation:

R-SO₂Cl (Sulfonyl Chloride) + HNR'R'' (this compound) → R-SO₂NR'R'' (Sulfonamide) + HCl

A base is typically required to facilitate the reaction by scavenging the HCl generated. This transformation provides a robust method for attaching various aryl or alkyl sulfonyl groups to the benzodioxole scaffold.

Further alkylation of the secondary amine nitrogen center can lead to the formation of tertiary amines. This can be achieved using various alkylating agents, such as alkyl halides. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge. chemrxiv.org The reactivity of the N-cyclopropyl group itself is also a consideration. Studies on the oxidation of N-cyclopropyl-N-methylaniline have shown that the cyclopropyl (B3062369) group can undergo ring fragmentation under certain oxidative conditions, which proceeds through an aminium cation radical intermediate. nih.gov This suggests that reaction conditions for alkylation must be chosen carefully to preserve the integrity of the cyclopropyl moiety. More modern methods, such as Brookhart's acid-catalyzed N-alkylation of arylamines with cyclopropylcarbinols, offer regioselective routes to N-alkylated products. researchgate.net

Transformations on the Benzodioxole Ring System

The aromatic benzodioxole ring provides a platform for introducing substituents and building molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly effective for creating biaryl linkages. To utilize this reaction, a halogenated derivative of this compound is required (e.g., a bromo-substituted derivative). Research has demonstrated the successful application of the Suzuki-Miyaura coupling on 1,3-benzodioxole (B145889) scaffolds. researchgate.net For example, 1-((6-bromobenzo[d] researchgate.netresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole has been coupled with various boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ to yield a diverse range of biaryl products in good yields. researchgate.net

Example of Suzuki-Miyaura Coupling on a Benzodioxole Scaffold Aryl-Br (Bromo-benzodioxole derivative) + R-B(OH)₂ (Boronic Acid) --[Pd Catalyst, Base]--> Aryl-R + Byproducts

The table below summarizes representative Suzuki-Miyaura coupling reactions performed on a related bromo-benzodioxole derivative, illustrating the versatility of this method.

| Boronic Acid (5a-s) | Product (6a-s) | Yield (%) |

| Isoxazol-4-ylboronic acid | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] researchgate.netresearchgate.netdioxol-5-yl)isoxazole | 89% |

| 2-ethoxyphenylboronic acid | 2-ethoxy-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netresearchgate.netdioxol-5-yl)phenyl | 68% |

| Pyridin-2-ylboronic acid | 3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netresearchgate.netdioxol-5-yl)pyridine | 75% |

| Quinolin-8-ylboronic acid | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d] researchgate.netresearchgate.netdioxol-5-yl)quinolone | 71% |

| 1-methyl-1H-pyrazol-4-ylboronic acid | 1-methyl-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netresearchgate.netdioxol-5-yl) | 81% |

Data derived from a study on a related 1,3-benzodioxole system. researchgate.net

The substitution pattern on the benzodioxole ring is governed by the directing effects of the existing substituents. The 1,3-dioxole (B15492876) moiety and the amine group are both electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. The N-cyclopropylamino group is a strongly activating group, directing incoming electrophiles to the positions ortho and para to it. The methylenedioxy bridge (-O-CH₂-O-) also activates the ring, directing substitution to the available ortho positions.

In the this compound scaffold, the amine is at position 5. Therefore, electrophilic substitution would be strongly directed to positions 4 and 6. The synthesis of derivatives often starts from a precursor with a pre-defined substitution pattern, such as (6-bromobenzo[d] researchgate.netresearchgate.netdioxol-5-yl)methanol, which allows for regioselective functionalization. researchgate.net Understanding these directing effects is crucial for the rational design of synthetic routes to specifically substituted benzodioxole derivatives.

Cyclopropyl Ring Transformations

The inherent ring strain of the cyclopropane (B1198618) moiety makes it a versatile functional group, susceptible to various ring-opening and cycloaddition reactions. The proximity of the nitrogen atom in N-cyclopropyl-anilines plays a crucial role in activating the ring, typically through the formation of radical cation intermediates. nih.gov

A significant transformation involving the cyclopropylamine (B47189) moiety is its participation as a three-carbon synthon in formal [3+2] cycloaddition reactions. chemrxiv.org These reactions provide a direct and atom-economical pathway to construct substituted cyclopentylamine (B150401) derivatives, which are important structural motifs in medicinal chemistry. rsc.orgresearchgate.net

The reaction is often initiated by single-electron transfer (SET) from the electron-rich amine, frequently facilitated by visible-light photoredox catalysis. nih.govchemrxiv.org Upon oxidation, the N-cyclopropyl-aniline forms a nitrogen radical cation. This intermediate undergoes rapid and irreversible cleavage of one of the proximal C-C bonds of the cyclopropyl ring, relieving ring strain and generating a 1,3-distonic radical cation. nih.govrsc.org This three-carbon, five-electron species then engages with an olefin (dipolarophile) to form a five-membered ring. uchicago.edu

The scope of the reaction is broad, accommodating a variety of electron-deficient, electron-rich, and electron-neutral olefins. rsc.orgchemrxiv.org Key findings from studies on related N-aryl cyclopropylamines are summarized below.

Table 1: Examples of Olefin Substrates in [3+2] Cycloaddition with N-Aryl Cyclopropylamines

| Olefin Class | Example Substrate | Typical Reaction Conditions | Resulting Structure |

| Electron-Deficient | Methyl Acrylate | Photoredox Catalyst (e.g., Ru(bpz)₃₂), Visible Light, CH₃NO₂ | N-Aryl-cyclopentylamine-carboxylate |

| Electron-Deficient | N-Phenylmaleimide | Photochemical activation (no catalyst), Blue LEDs, CH₃CN | Fused N-Aryl-pyrrolidine-dione |

| Electron-Rich | 3-Methylene-isoindolin-1-one | Chiral H-bonding Catalyst, Visible Light | Spirocyclic N-Aryl-cyclopentyl-isoindolinone |

| Electron-Neutral | Styrene | Photoredox Catalyst (e.g., Ru(bpz)₃₂), Visible Light, CH₃NO₂ | N-Aryl-phenyl-cyclopentylamine |

This reactivity is applicable to the this compound scaffold, where the benzodioxole ring acts as the aryl substituent, influencing the electronic properties and reactivity of the amine. The diastereoselectivity of the cycloaddition can be influenced by the structure of the cyclopropylamine, with bicyclic analogues often affording higher diastereomeric ratios. nih.gov

The same principle of single-electron oxidation that initiates cycloadditions can also lead to other ring cleavage and rearrangement processes, depending on the reaction conditions and the presence of trapping agents. The high ring strain of the cyclopropyl group makes it susceptible to cleavage under both oxidative and acidic conditions. nih.govnih.gov

Upon oxidation to a radical cation or formation of a nitrenium ion, the cyclopropyl ring can open to form a stabilized 1,3-radical cation or an iminium ion. chemrxiv.org This intermediate can then be trapped by nucleophiles or undergo further rearrangement. For example, in the presence of a Lewis acid like aluminum chloride, N-cyclopropylamides can undergo a ring-opening rearrangement to yield N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. rsc.orgresearchgate.net This process is proposed to proceed through a Heine-type aziridine (B145994) intermediate. rsc.org

Another potential pathway involves a Cloke-Wilson-type rearrangement, which can lead to various carbo- or hetero-cycles. nih.gov Furthermore, studies on N-cyclopropyl nitrenium ions have shown that ring expansion to form azetium ions and elimination of ethylene (B1197577) to produce isonitrilium ions are possible reaction pathways. chemrxiv.org The cleavage of cyclopropane rings can also be achieved with various reagents like mercury(II) salts and iodine, leading to 1,3-difunctionalized propanes. thieme-connect.de These processes highlight the synthetic versatility of the cyclopropylamine unit as a precursor to linear, functionalized aliphatic chains.

Table 2: Potential Products from Ring Cleavage of N-Cyclopropyl-Aryl Amine Derivatives

| Reaction Type | Reagents/Conditions | Intermediate | Product Type |

| Lewis Acid-Promoted Rearrangement | AlCl₃ (on amide derivative) | Aziridinium ion | N-(2-halopropyl)amide, 2-Oxazoline |

| Oxidative Ring Opening | Photoredox catalysis, Nucleophile (e.g., MeOH) | 1,3-Radical cation | 1,3-aminoether |

| Nitrenium Ion Rearrangement | Photolysis of N-aminopyridinium precursor | Nitrenium ion | Azetium ion (ring expansion), Isonitrile (ethylene elimination) |

| Halogen-Mediated Ring Opening | HgX₂, I₂ | Organomercury intermediate | 1-Iodo-3-X-propane derivative |

Multi-Component Reactions Incorporating this compound Substructures

Multi-component reactions (MCRs), in which three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular complexity. researchgate.netnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. researchgate.net

This compound, as a primary or secondary amine, is a suitable component for the Ugi four-component reaction (Ugi-4CR). rug.nl The Ugi reaction typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.net

The generally accepted mechanism proceeds through the initial formation of an imine from the amine and the carbonyl compound. This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) of the carboxylate anion yields the final stable α-acylamino-carboxamide product. wikipedia.org The incorporation of the this compound scaffold into an Ugi reaction would result in a complex product bearing the intact cyclopropyl-benzodioxole moiety.

While the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy-carboxamide, it does not directly involve an amine. wikipedia.org However, it is a foundational reaction in the field of MCRs and is often discussed alongside the Ugi reaction, which can be viewed as its amine-inclusive counterpart. researchgate.netrsc.org The utility of this compound lies squarely within the Ugi-type MCRs.

Table 3: Components of a Ugi Four-Component Reaction

| Component Role | Chemical Class | Example for a Reaction with the Target Scaffold |

| Amine | Primary or Secondary Amine | This compound |

| Carbonyl | Aldehyde or Ketone | Isobutyraldehyde |

| Acid | Carboxylic Acid | Acetic Acid |

| Isocyanide | Isocyanide | tert-Butyl isocyanide |

The versatility of the Ugi reaction allows for the rapid generation of diverse libraries of complex molecules from simple, readily available building blocks, making it a highly valuable strategy in medicinal chemistry and drug discovery. rug.nlnih.gov

In Vitro Biochemical Studies and Interaction Mechanisms of N Cyclopropyl 2h 1,3 Benzodioxol 5 Amine Derivatives

Enzymatic Inhibition Activity Assessment

The therapeutic potential of small molecules is often initially evaluated through their ability to inhibit specific enzymes involved in disease pathways. Derivatives of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine have been investigated against several enzymatic targets, including those involved in glycation processes and cellular signaling cascades.

Advanced Glycation End Product (AGE) Inhibition

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. nih.gov The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders. Consequently, the inhibition of AGE formation is a key therapeutic strategy.

While direct studies on this compound are not extensively documented in publicly available literature, research on related benzodioxole and heterocyclic compounds provides insights into their potential antiglycation activities. The anti-glycation potential of compounds is often evaluated using in vitro assays, such as the bovine serum albumin (BSA)-glucose model, which measures the formation of fluorescent AGEs. scienceopen.com The inhibitory activity is typically expressed as an IC50 value, representing the concentration of the compound required to inhibit AGE formation by 50%.

For instance, studies on various plant extracts and their flavonoid constituents have demonstrated significant AGE inhibition. mdpi.com The mechanisms of action for AGE inhibitors can include the trapping of reactive dicarbonyl species, which are key intermediates in the glycation process. nih.gov Aminoguanidine is a well-known inhibitor of AGE formation and is often used as a reference compound in these assays. nih.gov Research on novel synthetic compounds, such as benzimidazole (B57391) derivatives, has also shown promising anti-glycation and reactive oxygen species (ROS) inhibitory effects. google.com Given the structural similarities, it is plausible that this compound derivatives could exhibit similar inhibitory activities, though specific experimental validation is required.

| Compound/Extract | Assay Model | Inhibitory Activity (IC50 or % Inhibition) | Reference Compound |

|---|---|---|---|

| Origanum majorana Extract | Lysozyme-Ribose Assay | 64.7% inhibition at 10 mg/mL | Aminoguanidine (58.3% at 1 mM) |

| Baicalin | BSA-Glucose Assay | 90.4% inhibition at 100 μg/mL | Aminoguanidine (75.9% at 100 μg/mL) |

| Luteolin | BSA-Glucose Assay | 85.4% inhibition at 100 μg/mL | Aminoguanidine (75.9% at 100 μg/mL) |

| 6-Nitrobenzimidazole Derivatives | HSA-Fructose Assay | IC50 values ranging from 25.5 to >500 µM | Rutin (IC50 = 294.5 µM) |

Kinase Inhibition Profiles (e.g., ITK, BTK)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK) are members of the Tec family of non-receptor tyrosine kinases and are crucial for B-cell and T-cell signaling, respectively. mdpi.comresearchgate.net

Derivatives incorporating the N-cyclopropyl amide and benzodioxole moieties have shown potent inhibitory activity against these kinases. For example, fluorocyclopropyl amides have been developed as reversible BTK inhibitors. nih.gov The cyclopropyl (B3062369) group is often utilized in medicinal chemistry to explore lipophilic pockets within enzyme active sites. nih.gov Structure-activity relationship (SAR) studies have demonstrated that stereochemistry and substitution on the cyclopropyl ring can significantly impact potency and selectivity. nih.gov

In one study, a series of compounds was evaluated for BTK inhibition, with the initial cyclopropane (B1198618) amide showing an IC50 of 7.1 nM. Further modifications, including the introduction of fluorine atoms, led to compounds with improved potency and selectivity. For instance, compound 25 in the study by Crawford et al. (2020) demonstrated an IC50 of 2.4 nM against BTK and exhibited high selectivity when screened against a panel of 220 kinases. nih.gov

| Compound Derivative Class | Target Kinase | Key Structural Features | Reported IC50 Values |

|---|---|---|---|

| Cyclopropyl Amides | BTK | Cyclopropyl group exploring H2 pocket | 7.1 nM (initial lead) |

| Fluorocyclopropyl Amides | BTK | Stereospecific fluorine substitution | 2.4 nM (optimized compound) |

| Aminopyrazine Derivatives | Nek2 | Cyclopropyl group | Less active due to steric clash with Cys22 |

| Benzofuran Derivatives | PLK1 PBD | Bromomethyl substitution | Potent selective inhibition |

Phosphodiesterase (PDE2) Inhibition Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE2, in particular, has emerged as a potential therapeutic target for cognitive disorders such as Alzheimer's disease.

While specific studies on this compound derivatives as PDE2 inhibitors are scarce, research into other heterocyclic scaffolds provides a framework for how such compounds might be designed and evaluated. For instance, dihydropyranopyrazole derivatives have been identified as potent PDE2 inhibitors, with the most active compound in one study showing an IC50 value of 41.5 nM. mdpi.com Molecular modeling of these compounds revealed that specific hydrophobic interactions within the enzyme's active site were crucial for their inhibitory activity. mdpi.com This suggests that the benzodioxole moiety of this compound derivatives could potentially be positioned to make favorable interactions within the PDE2 active site, though this remains to be experimentally verified.

Molecular Interactions with Biological Targets

Understanding how a ligand binds to its biological target is fundamental to rational drug design. Techniques such as X-ray crystallography and molecular docking are invaluable tools for characterizing these interactions and elucidating the structural changes that occur upon binding.

Characterization of Protein-Ligand Binding

The binding of a ligand to a protein is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. X-ray crystallography provides a high-resolution, three-dimensional view of the protein-ligand complex, allowing for a detailed analysis of these interactions. nih.govnih.gov

For kinase inhibitors, the ligand typically binds in the ATP-binding pocket. Molecular docking studies of benzodioxole derivatives in the active sites of enzymes like α-amylase have shown that the benzodioxole ring can form important hydrophobic interactions with surrounding amino acid residues. nih.gov In the context of kinases, the N-cyclopropyl group could potentially occupy a hydrophobic pocket, while the amine and benzodioxole portions could form hydrogen bonds and other interactions with the hinge region and other key residues. nih.gov

Structural Analysis of Induced Conformational Changes in Biomolecules

Ligand binding is not a simple lock-and-key process; it often induces conformational changes in the protein, a phenomenon known as "induced fit." These changes can be subtle, involving the movement of a few side chains, or more dramatic, involving the rearrangement of entire domains. nih.gov

Kinases, for example, are highly dynamic enzymes that exist in multiple conformational states, typically categorized as active and inactive. nih.gov Inhibitors can be designed to selectively bind to and stabilize a particular conformation. For instance, some inhibitors bind to the active "DFG-in" conformation, while others bind to an inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. nih.gov Allosteric inhibitors bind to sites other than the ATP-binding pocket and can induce significant conformational changes that render the enzyme inactive. mdpi.com

Elucidation of Biochemical Reaction Mechanisms

The biochemical reactivity of N-cyclopropyl-substituted aromatic amines is often characterized by the unique chemical properties of the cyclopropyl group. This strained three-membered ring can act as a mechanistic probe in biochemical reactions, particularly those involving single-electron transfer (SET) oxidation.

Research on N-alkyl-N-cyclopropylanilines has demonstrated that upon enzymatic or chemical oxidation, the nitrogen atom can form a radical cation. This intermediate is often unstable and can lead to the rapid opening of the cyclopropane ring. This ring-opening is an irreversible process that results in the formation of a more stable radical species, which can then engage in further reactions, such as covalent modification of enzymes. For instance, the inactivation of cytochrome P450 enzymes by certain cyclopropylamines is attributed to a mechanism initiated by one-electron oxidation at the nitrogen, followed by the scission of the cyclopropane ring, leading to covalent adduction to the enzyme. researchgate.net

In the context of nitrosation reactions, N-cyclopropyl-N-alkylanilines have been shown to react rapidly with nitrous acid, leading to the specific cleavage of the cyclopropyl group from the nitrogen atom to produce an N-alkyl-N-nitrosoaniline. nih.gov This selective cleavage supports a mechanism involving the formation of an amine radical cation, which is followed by the swift opening of the cyclopropyl ring. nih.gov The resulting iminium ion with a carbon-centered radical can then react further. nih.gov

Due to the lack of specific research on this compound, a data table detailing its specific biochemical interactions cannot be provided at this time. Further research is required to elucidate the precise mechanisms of action for this compound.

Applications As Synthetic Intermediates and Scaffold Exploration

Role in the Construction of Complex Heterocyclic Systems

The N-cyclopropyl aniline (B41778) substructure within N-Cyclopropyl-2H-1,3-benzodioxol-5-amine is a key feature that allows for its participation in the synthesis of various complex heterocyclic systems. While specific examples detailing the use of this exact compound are not extensively documented in publicly available literature, the reactivity of related N-cyclopropylanilines and benzodioxole amines suggests its potential in constructing heterocycles such as quinolines and benzimidazoles.

For instance, the synthesis of quinolone antibiotics often involves the reaction of aniline derivatives with other reagents to form the characteristic fused ring system. The presence of the N-cyclopropyl group is a known feature in some quinolone antibacterial agents, where it can contribute to enhanced potency and an altered spectrum of activity. It is plausible that this compound could serve as a precursor in similar synthetic strategies, leading to novel quinolone derivatives.

The benzodioxole moiety itself is a common structural element in a variety of natural products and synthetic compounds with biological activity, including alkaloids. Its incorporation into larger heterocyclic frameworks can significantly impact the pharmacological profile of the resulting molecule.

| Heterocyclic System | Potential Synthetic Route Involving this compound | Key Features |

| Quinolones | Cyclocondensation reactions with β-ketoesters or their equivalents. | The N-cyclopropyl group is a common substituent in potent quinolone antibiotics. The benzodioxole ring could modulate biological activity and pharmacokinetics. |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives. | Benzimidazoles are important pharmacophores with a wide range of biological activities. The N-cyclopropyl-1,3-benzodioxole moiety would offer a unique substitution pattern. |

| Fused Heterocycles | Multi-component reactions or cycloaddition strategies. | The reactive amine and the aromatic ring provide multiple sites for the construction of complex, polycyclic systems. |

Precursor for the Development of Novel Chemical Entities

This compound serves as a valuable starting material for the generation of novel chemical entities in drug discovery programs. The combination of the lipophilic and metabolically robust cyclopropyl (B3062369) group with the polar benzodioxole ring offers a unique physicochemical profile that can be advantageous for developing drug candidates.

The primary amine provides a versatile point for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of diverse compound libraries for biological screening. For example, acylation, alkylation, and sulfonylation of the amine are common transformations that can be employed to explore the structure-activity relationships (SAR) of new chemical series.

Furthermore, the aromatic ring of the benzodioxole system can be subjected to various electrophilic substitution reactions, providing another avenue for structural diversification. The unique electronic properties of the benzodioxole ring can influence the regioselectivity of these reactions.

Strategies for Medicinal Chemistry Scaffold Derivatization

The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to optimize the properties of lead compounds. Several approaches can be employed to modify this scaffold and explore its chemical space.

One common strategy involves the use of cross-coupling reactions , such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. While the primary amine itself can be a substrate for N-arylation, it is more commonly used as a directing group or a point of attachment for other functionalities that can then participate in cross-coupling reactions.

Bioisosteric replacement is another important strategy in medicinal chemistry. The cyclopropyl group itself is often considered a bioisostere for other small alkyl groups or even a phenyl ring in certain contexts, offering improved metabolic stability and conformational rigidity. ub.edu Further derivatization can involve the replacement of the benzodioxole moiety with other bicyclic systems to fine-tune the electronic and steric properties of the molecule.

The development of pharmacological probes is also a potential application. The irreversible ring-opening of the cyclopropyl group upon oxidation of N-cyclopropylanilines to their radical cations makes them useful as probes for single-electron transfer (SET) processes in chemical and biological systems. nist.gov This property could be exploited to design probes for studying oxidative stress or enzyme mechanisms.

| Derivatization Strategy | Description | Potential Outcome |

| Amide Bond Formation | Reaction of the amine with carboxylic acids or their activated derivatives. | Introduction of diverse substituents to explore SAR; modulation of physicochemical properties such as solubility and lipophilicity. |

| Reductive Amination | Reaction of the amine with aldehydes or ketones in the presence of a reducing agent. | Formation of secondary or tertiary amines with a wide range of alkyl or aryl substituents. |

| N-Arylation/N-Alkylation | Cross-coupling reactions (e.g., Buchwald-Hartwig) or classical alkylation methods. | Direct modification of the amine to introduce new aryl or alkyl groups, influencing receptor binding and metabolic stability. |

| Aromatic Ring Functionalization | Electrophilic aromatic substitution on the benzodioxole ring (e.g., halogenation, nitration). | Introduction of functional groups on the aromatic core for further modification or to modulate electronic properties. |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-Cyclopropyl-2H-1,3-benzodioxol-5-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using benzoyl chloride derivatives under GP A conditions, yielding up to 94% when using stoichiometric ratios of cyclopropylamine and controlled temperature (40–60°C) . Alternative routes include I₂-mediated oxidative cyclodesulfurization of monothioureas, which avoids toxic reagents like HgO and improves chemoselectivity through polar aprotic solvents (e.g., DMF) and optimized iodine stoichiometry (1.5–2.0 equiv) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : ¹H NMR analysis typically shows characteristic peaks for the benzodioxol moiety (δ 6.4–6.8 ppm for aromatic protons, δ 5.9–6.1 ppm for methylenedioxy group) and cyclopropylamine (δ 2.5–3.0 ppm for NH and δ 0.8–1.2 ppm for cyclopropyl CH₂). GC-MS provides molecular ion confirmation (e.g., m/z 220.25 for the parent ion) and fragmentation patterns consistent with the benzodioxol scaffold .

Q. What crystallographic tools are recommended for resolving the X-ray structure of this compound?

- Methodological Answer : SHELXL (SHELX suite) is widely used for small-molecule refinement, particularly for anisotropic displacement parameter modeling. ORTEP-III with its GUI facilitates visualization of thermal ellipsoids, while WinGX integrates data processing, solution, and refinement pipelines. Challenges include handling twinned data or high-resolution datasets, which require iterative refinement cycles and validation via R-factor convergence (<5%) .

Advanced Research Questions

Q. How does the puckering conformation of the benzodioxol ring influence molecular interactions, and how is this quantified computationally?

- Methodological Answer : Cremer-Pople puckering coordinates (θ, φ) derived from Cartesian atomic positions quantify nonplanar distortions in the benzodioxol ring. Software like PLATON or PARST can calculate these parameters, revealing correlations between puckering amplitude (θ > 10°) and steric hindrance in target binding pockets. Molecular dynamics (MD) simulations (e.g., AMBER) further predict conformational stability under physiological conditions .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer : Cell viability assays (e.g., MTT on HT-29 colon cancer cells) with IC₅₀ determination are standard. Parallel testing on normal epithelial cells (e.g., CCD 841 CoN) ensures selectivity. Flow cytometry can assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide), while GLUT5 mRNA quantification via RT-qPCR validates target engagement in cancer tissues .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target-specific activity?

- Methodological Answer : Systematic derivatization of the cyclopropyl and benzodioxol moieties (e.g., halogenation, alkylation) followed by antitumor screening (e.g., NCI-60 panel) identifies pharmacophores. For example, tert-butyl substitution on the thiazole ring enhances potency against quinoline-resistant cancer lines (IC₅₀ < 10 µM), as shown in crystallography-validated analogs .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer : Molecular docking (AutoDock Vina) may overestimate binding due to rigid receptor models. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide experimental Kd values. Post-docking MD simulations (200 ns trajectories) refine pose stability, while free-energy perturbation (FEP) calculations account for solvation effects .

Q. How do solvent polarity and stoichiometry influence regioselectivity during cyclopropane ring formation?

- Methodological Answer : Polar aprotic solvents (e.g., THF) favor nucleophilic attack at the benzodioxol C5 position by stabilizing transition states. Stoichiometric excess of cyclopropylamine (1.2–1.5 equiv) minimizes dimerization side products. Kinetic studies (HPLC monitoring) reveal optimal reaction times (8–12 hr) for >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.